ZNL0325

Kinase inhibitor design X-ray crystallography Pyrazolopyrimidine scaffold

ZNL0325 is a pyrazolopyrimidine (PP)-based covalent kinase probe featuring an acrylamide warhead at the C3 position that forms a covalent bond with kinases possessing a cysteine at the αD-1 position, including BTK, EGFR, BLK, and JAK3. Unlike canonical PP inhibitors that bind the ATP pocket in a purine-mimetic orientation, ZNL0325 exhibits a structurally validated flipped binding mode where the C3 position orients toward the ribose binding pocket rather than the hydrophobic back pocket.

Molecular Formula C15H20N6O2
Molecular Weight 316.36 g/mol
Cat. No. B12378433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZNL0325
Molecular FormulaC15H20N6O2
Molecular Weight316.36 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=NC=NC(=C2C(=N1)OC3CN(C3)C(=O)C=C)N
InChIInChI=1S/C15H20N6O2/c1-5-10(22)20-6-9(7-20)23-14-11-12(16)17-8-18-13(11)21(19-14)15(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H2,16,17,18)
InChIKeyOPHDFABOUWVUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ZNL0325 — Pyrazolopyrimidine Covalent Kinase Probe with Flipped Binding Mode for BTK, EGFR, BLK and JAK3


ZNL0325 is a pyrazolopyrimidine (PP)-based covalent kinase probe featuring an acrylamide warhead at the C3 position that forms a covalent bond with kinases possessing a cysteine at the αD-1 position, including BTK, EGFR, BLK, and JAK3 [1]. Unlike canonical PP inhibitors that bind the ATP pocket in a purine-mimetic orientation, ZNL0325 exhibits a structurally validated flipped binding mode where the C3 position orients toward the ribose binding pocket rather than the hydrophobic back pocket [1]. The compound has molecular formula C₁₅H₂₀N₆O₂ and a molecular weight of 316.36 .

Why Pyrazolopyrimidine Scaffold Mates Cannot Substitute ZNL0325 in Kinase Covalent Probe Studies


Pyrazolopyrimidine kinase inhibitors display divergent binding modes and cysteine-targeting profiles dictated by warhead placement and linker geometry. Classical PP inhibitors such as PP1 adopt a canonical conformation with C3 directed toward the hydrophobic back pocket, while ZNL0325 adopts a 180° flipped orientation [1]. Even among close structural analogues, ZNL0325 (azetidine linker) is the most potent in cellular EGFR L858R assays (IC₅₀ = 166 nM), whereas ZNL0326 (piperidine linker) exhibits substantially weaker activity [1]. Critically, the reversible control ZNL0325R—identical except for replacement of the acrylamide warhead with a propyl amide—is completely inactive across all tested kinases (IC₅₀ >10,000 nM) [1]. This demonstrates that covalent bond formation, not scaffold occupancy alone, is the mechanistic driver of target engagement. Generic substitution without accounting for linker identity, warhead presence, and binding orientation will result in loss of pharmacological activity.

Quantitative Differentiation Evidence for ZNL0325 Against Closest Analogs and Alternatives


Flipped Binding Mode Versus Canonical Pyrazolopyrimidine Inhibitors — X-Ray Crystallographic Proof

ZNL0325 binds EGFR kinase with a 180° flipped orientation relative to the canonical binding mode observed for classical pyrazolopyrimidine inhibitors such as PP1. In the PP1-Src co-crystal structure, the C3 phenyl group projects into the hydrophobic back pocket, while the N1 substituent occupies the ribose/sugar pocket [1]. In contrast, the 2.7 Å co-crystal structure of ZNL0325 with EGFR (PDB 8TJL) reveals that the C3 azetidine-acrylamide moiety is oriented toward the ribose binding pocket, enabling covalent bond formation with Cys797 located at the αD-1 position [1][2]. This is, to the authors' knowledge, the first demonstration that a PP-based compound can productively bind kinases in a flipped orientation, where covalent bond formation overrides the noncovalent conformational preference hardwired into the heterocyclic core [1].

Kinase inhibitor design X-ray crystallography Pyrazolopyrimidine scaffold Binding mode engineering

Covalent Bond Formation Is Obligatory for Kinase Inhibition — Direct Head-to-Head Comparison of ZNL0325 vs. Reversible Analog ZNL0325R

ZNL0325 and its reversible counterpart ZNL0325R (propyl amide replacing acrylamide) were tested head-to-head in LanthaScreen biochemical binding assays against a panel of six kinases. ZNL0325 exhibited potent inhibitory activity against all four αD-1 cysteine-containing kinases (JAK3: IC₅₀ = 59.2 nM; BTK: IC₅₀ = 105 nM; EGFR L858R: IC₅₀ = 242 nM; BLK: IC₅₀ = 796 nM), but showed weak or no activity against HER2 (IC₅₀ = 5,340 nM) and MEK5 (IC₅₀ > 10,000 nM), which lack the αD-1 cysteine [1]. In stark contrast, ZNL0325R displayed IC₅₀ values >10,000 nM against every kinase tested, confirming that covalent bond formation with the αD-1 cysteine is the essential driver of inhibitory activity [1].

Covalent inhibitor pharmacology Irreversible kinase inhibition Warhead SAR Biochemical IC50 comparison

Kinome-Wide Selectivity — S-Score of 0.02 Against 468 Human Kinases Defines a Restricted Target Space

ZNL0325 was profiled against a panel of 468 human kinases using the KINOMEscan assay at a concentration of 10 μM. The compound achieved an overall selectivity score of S(10) = 0.02 using a 10% inhibition cutoff, indicating that it engages only ~2% of the kinome at this concentration [1]. The top hits were exclusively kinases harboring a cysteine at the αD-1 position: BTK, JAK3, BLK, EGFR, and MKK7 [1]. This cysteine-restricted target profile contrasts with many broadly reactive covalent kinase inhibitors whose promiscuity complicates target deconvolution in cellular and in vivo experiments.

Kinome profiling Selectivity score Chemical probe validation Off-target assessment

Cellular Potency Is Mediated by Cys797 Engagement — C797S Gatekeeper-Proximal Mutation Abolishes Activity

In Ba/F3 cells engineered to express EGFR L858R, ZNL0325 exhibited a cellular antiproliferative IC₅₀ of 166 nM, the most potent among the synthesized PP analogues [1]. When tested in isogenic Ba/F3 cells expressing the EGFR L858R/C797S double mutant—where the covalent target cysteine is removed—all compounds including ZNL0325 lost more than 60-fold potency [1]. This cysteine-dependent cellular activity confirms that ZNL0325 acts through covalent engagement of Cys797 in a cellular context, not through off-target cytotoxicity or non-specific mechanisms [1].

EGFR mutant Ba/F3 cells Cysteine-dependent pharmacology Drug resistance mutation Covalent target validation

Intracellular Target Engagement Validated by NanoBRET — ZNL0325 Engages BTK and BLK in Live Cells While Reversible Analog Is Inactive

Intracellular target engagement was evaluated using NanoBRET assays in live cells expressing wild-type BTK and BLK. ZNL0325 displaced the NanoBRET tracer with an IC₅₀ of 0.86 μM for BTK and 3.77 μM for BLK, confirming that target engagement occurs within the native cellular environment [1]. The reversible control ZNL0325R exhibited IC₅₀ values >30 μM in both assays, confirming that intracellular target engagement is entirely covalent-bond-dependent [1]. Furthermore, mutation of the targeted cysteine residue (C481S for BTK, C319S for BLK) abolished ZNL0325 inhibitory activity in these cellular assays, providing direct genetic evidence for on-target covalent engagement [1].

NanoBRET target engagement Intracellular binding assay Covalent probe validation Live-cell pharmacology

Covalent Labeling Efficiency of αD-1 Cysteines Confirmed by Mass Spectrometry Across Multiple Kinase Targets

Mass spectrometry analysis following incubation of recombinant kinase proteins with ZNL0325 confirmed covalent modification of the predicted αD-1 cysteines with the following labeling efficiencies: BTK Cys481 = 80%, JAK3 JH1 domain Cys909 = 60%, BLK Cys319 = 52% [1]. LC-MS/MS analysis of EGFR L858R/T790M protein incubated with a 10-fold molar excess of ZNL0325 identified Cys797 as the exclusive site of modification [1]. These labeling data provide direct biochemical evidence that the acrylamide warhead of ZNL0325 selectively and efficiently forms a covalent adduct with the αD-1 cysteine across multiple kinase targets, corroborating the biochemical and cellular activity data [1].

Covalent labeling MS Cysteine modification Target identification Proteomics

High-Impact Research and Procurement Application Scenarios for ZNL0325


Chemical Probe for Dissecting αD-1 Cysteine-Dependent Kinase Signaling in Cells

ZNL0325, with its KINOMEscan-validated selectivity profile (S(10) = 0.02) restricted to αD-1 cysteine-containing kinases, is ideally suited for pharmacological dissection of signaling pathways involving BTK, JAK3, BLK, and EGFR. The matched reversible negative control ZNL0325R enables researchers to distinguish covalent target engagement from non-covalent occupancy effects [1]. When used alongside cysteine-mutant cell lines (e.g., BTK C481S, BLK C319S, EGFR C797S), ZNL0325 provides a complete experimental framework for establishing on-target pharmacology [1].

Structural Biology Tool for Investigating Flipped Pyrazolopyrimidine Binding Modes

The 2.7 Å co-crystal structure of ZNL0325 bound to EGFR (PDB 8TJL) provides the first structural proof that PP-based inhibitors can adopt a flipped binding orientation, with the C3 position directed toward the ribose pocket [1][2]. Structural biology groups studying kinase-inhibitor recognition can use ZNL0325 as a reference compound to investigate how covalent bond formation can override the hardwired noncovalent binding preference of a heterocyclic scaffold, informing the rational design of kinase inhibitors with novel binding topologies [1].

Scaffold for Developing Selective Covalent Inhibitors of BTK, JAK3, or BLK

With potent biochemical activity against JAK3 (IC₅₀ = 59.2 nM) and BTK (IC₅₀ = 105 nM), and validated intracellular target engagement (NanoBRET IC₅₀ BTK = 0.86 μM; BLK = 3.77 μM), ZNL0325 serves as an attractive starting scaffold for medicinal chemistry optimization [1]. The azetidine linker and ether-based C3 attachment provide a modular synthetic handle for structure-based optimization of potency and selectivity toward individual αD-1 cysteine kinases [1]. The flipped binding mode offers a structurally distinct chemical series that may circumvent intellectual property constraints associated with conventional PP-based covalent inhibitors.

Paired Covalent/Reversible Probe Set for Validating Targeted Covalent Inhibitor Pharmacology

The availability of ZNL0325 alongside its precisely matched reversible analog ZNL0325R constitutes a validated covalent probe pair for interrogating whether observed pharmacological effects are driven by covalent modification or reversible binding [1]. This paired tool set is directly applicable for: (i) establishing assay benchmarks for covalent inhibitor screening campaigns, (ii) calibrating cellular washout experiments to differentiate irreversible vs. reversible target engagement, and (iii) validating that phenotype-genotype correlations in cysteine-mutant systems are attributable to covalent bond formation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZNL0325

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.